molecular formula C21H32N2O2Si B14188510 (E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate

(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate

Cat. No.: B14188510
M. Wt: 372.6 g/mol
InChI Key: GUZVJJBVTHPCRX-CMDGGOBGSA-N
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Description

(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate is a complex organic compound that features a pyrrolo[2,3-b]pyridine core. This structure is often utilized in medicinal chemistry due to its potential biological activities. The compound’s unique configuration, including the presence of a triisopropylsilyl group, makes it a valuable subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate typically involves multiple steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triisopropylsilyl Group: This step often involves silylation reactions using reagents like triisopropylsilyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the but-3-enoate moiety, which can be carried out using standard esterification techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The pyrrolo[2,3-b]pyridine core is known for its activity against various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate involves its interaction with specific molecular targets. The pyrrolo[2,3-b]pyridine core can bind to enzymes or receptors, modulating their activity. The triisopropylsilyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in their substituents.

    Triisopropylsilyl-Substituted Compounds: These compounds have the triisopropylsilyl group but may have different core structures.

Uniqueness

(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate is unique due to the combination of its pyrrolo[2,3-b]pyridine core and the triisopropylsilyl group. This combination imparts specific chemical and biological properties that are not found in other compounds.

Properties

Molecular Formula

C21H32N2O2Si

Molecular Weight

372.6 g/mol

IUPAC Name

methyl (E)-4-[1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-4-yl]but-3-enoate

InChI

InChI=1S/C21H32N2O2Si/c1-15(2)26(16(3)4,17(5)6)23-14-12-19-18(11-13-22-21(19)23)9-8-10-20(24)25-7/h8-9,11-17H,10H2,1-7H3/b9-8+

InChI Key

GUZVJJBVTHPCRX-CMDGGOBGSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)/C=C/CC(=O)OC

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)C=CCC(=O)OC

Origin of Product

United States

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